molecular formula C11H12N2S B1490381 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098008-79-6

3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1490381
CAS No.: 2098008-79-6
M. Wt: 204.29 g/mol
InChI Key: QFTVOLZQYZTFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic organic compound that features a thiophene ring attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves the following steps:

  • Thiophene Derivative Synthesis: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of ketones with elemental sulfur and ammonia.

  • Indazole Core Formation: The indazole core can be constructed using methods like the Fischer indazole synthesis, which involves the reaction of hydrazines with α-haloketones.

  • Coupling Reaction: The thiophene derivative and the indazole core are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced thiophene derivatives.

  • Substitution Products: Substituted thiophene derivatives.

Scientific Research Applications

3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug development.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • Industry: It can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiophene Derivatives: Other thiophene-based compounds with different substituents.

  • Indazole Derivatives: Other indazole derivatives with various functional groups.

Uniqueness: 3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific combination of the thiophene and indazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)11(13-12-10)8-5-6-14-7-8/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVOLZQYZTFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.